molecular formula C11H15N3 B2746526 1,2-Diethyl-1H-benzoimidazol-5-ylamine CAS No. 879038-05-8

1,2-Diethyl-1H-benzoimidazol-5-ylamine

Cat. No. B2746526
CAS RN: 879038-05-8
M. Wt: 189.262
InChI Key: MJDXJHDSARIXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Diethyl-1H-benzoimidazol-5-ylamine is a biochemical compound with a molecular weight of 189.26 and a molecular formula of C11H15N3 . It is used for research purposes and is known to inhibit gastric acid secretion in Shay-rats .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: CCC1=NC2=C (N1CC)C=CC (=C2)N . This indicates the presence of carbon, hydrogen, and nitrogen atoms in specific arrangements.

Scientific Research Applications

Antihypertensive Activity

Research has demonstrated the synthesis of 1H-benzoimidazol-5-ylamine derivatives with potent antihypertensive effects. One study outlined the creation of compounds featuring this moiety that showed significant blood pressure-lowering effects in experimental models, indicating their potential as antihypertensive agents. The synthesized compounds were characterized by various spectroscopic techniques and tested for their activity, highlighting the benzimidazole backbone's role in contributing to these effects Manik Sharma, D. Kohli, Smita Sharma, 2010.

Antimicrobial and Genotoxic Properties

Another area of interest involves the synthesis of benzoimidazole derivatives with antimicrobial and genotoxic properties. These compounds, including variants of 1H-benzoimidazol-2-ylamine, have been studied for their ability to inhibit the growth of various microbial strains. Additionally, the genotoxic potential of these compounds adds a layer of complexity to their application, suggesting a need for further investigation into their mechanisms of action and safety profiles S. Benvenuti, F. Severi, A. Sacchetti, M. Melegari, G. Vampa, F. Zani, P. Mazza, L. Antolini, 1997.

Photophysical Characteristics for Fluorescent Applications

The exploration of excited state intra-molecular proton transfer (ESIPT) inspired 2-substituted benzimidazole and its fluorescent derivatives presents another intriguing application. These compounds demonstrate unique absorption-emission properties influenced by solvent polarity, offering potential uses in fluorescent materials and sensors. The synthesis and photophysical properties of these derivatives underscore their utility in developing new fluorescent probes and materials Vikas Padalkar, Abhinav B. Tathe, Vinod D. Gupta, V. Patil, K. Phatangare, N. Sekar, 2011.

Synthesis of Coumarin Laser Dyes

Additionally, research has focused on synthesizing coumarin-based laser dyes incorporating the benzoimidazole moiety. These studies aim to develop dyes with high efficiency and stability for industrial applications, leveraging the benzoimidazole structure to enhance the properties of the resulting dyes. The use of microwave irradiation in the synthesis process highlights modern techniques to improve yield and efficiency in producing these materials Ghasem Bakhtiari, S. Moradi, S. Soltanali, 2014.

properties

IUPAC Name

1,2-diethylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-3-11-13-9-7-8(12)5-6-10(9)14(11)4-2/h5-7H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDXJHDSARIXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1CC)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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